4-Oxo-4-(3,4,5-trimethoxyphenyl)butanoic acid
Overview
Description
“4-Oxo-4-(3,4,5-trimethoxyphenyl)butanoic acid” is a chemical compound with the molecular formula C13H16O6 . Its average mass is 283.277 Da and its monoisotopic mass is 283.105591 Da . It is a solid at room temperature .
Molecular Structure Analysis
The molecular structure of “4-Oxo-4-(3,4,5-trimethoxyphenyl)butanoic acid” includes 7 hydrogen bond acceptors, 2 hydrogen bond donors, and 7 freely rotating bonds . Its ACD/LogP is 0.93 .Chemical Reactions Analysis
While specific chemical reactions involving “4-Oxo-4-(3,4,5-trimethoxyphenyl)butanoic acid” are not available, similar compounds have been studied for their oxidation reactions .Physical And Chemical Properties Analysis
“4-Oxo-4-(3,4,5-trimethoxyphenyl)butanoic acid” has a density of 1.3±0.1 g/cm3, a boiling point of 509.4±50.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.4 mmHg at 25°C . Its enthalpy of vaporization is 82.1±3.0 kJ/mol and its flash point is 261.9±30.1 °C .Scientific Research Applications
Optical Gating of Photosensitive Synthetic Ion Channels
4-Oxo-4-(pyren-4-ylmethoxy) butanoic acid, a variant of 4-Oxo-4-(3,4,5-trimethoxyphenyl)butanoic acid, has been used as a photolabile protecting group for the optical gating of nanofluidic devices based on synthetic ion channels. This approach enables the UV-light-triggered permselective transport of ionic species in aqueous solution through the channels, which can be useful in controlled release, sensing, and information processing applications (Ali et al., 2012).
Synthesis and Chemical Transformation
The 3,4,5-trimethoxyphenyl substituent, a key structure in various natural products, has been successfully introduced via carbon-carbon bond formation using 3,4,5-trimethoxyphenyllithium. This method has shown to be effective for incorporating this substructure into different compounds (Hoye & Kaese, 1982).
Biological Activity Screening
Compounds containing 3,4,5-trimethoxyphenyl structures have been synthesized with significant stereoselectivity and screened for biological activities. This indicates potential applications in pharmacology and medicinal chemistry (Chaitramallu et al., 2017).
Spectroscopic Investigation and Molecular Docking
4-Oxo-4-(3,4,5-trimethoxyphenyl)butanoic acid derivatives have been subject to spectroscopic investigation, revealing properties like charge transfer and electron delocalization within the molecule. These studies extend to molecular docking evaluations, indicating the potential for designing new nonlinear optical materials and for exploring biological interactions (Vanasundari et al., 2017).
Potential in Preparing New Heterocyclic Compounds
Reactions involving 4-oxo-4-(3,4-dichlorophenyl)-2-butenoic acid, a related compound, have led to the preparation of new heterocyclic compounds with antimicrobial and antifungal activities. This suggests potential applications in developing new therapeutic agents (Sayed et al., 2003).
properties
IUPAC Name |
4-oxo-4-(3,4,5-trimethoxyphenyl)butanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O6/c1-17-10-6-8(9(14)4-5-12(15)16)7-11(18-2)13(10)19-3/h6-7H,4-5H2,1-3H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBPGSDAYADHUML-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60302693 | |
Record name | 4-oxo-4-(3,4,5-trimethoxyphenyl)butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60302693 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Oxo-4-(3,4,5-trimethoxyphenyl)butanoic acid | |
CAS RN |
5101-00-8 | |
Record name | 5101-00-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=152713 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-oxo-4-(3,4,5-trimethoxyphenyl)butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60302693 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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